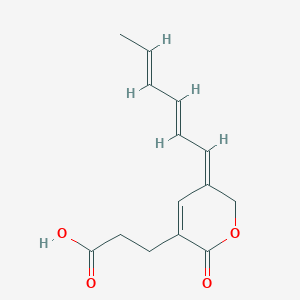

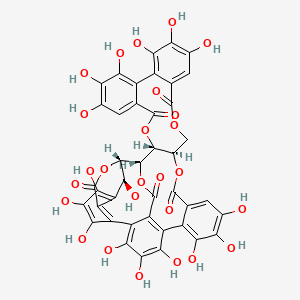

Gelastatin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gelastatin A is a natural product found in Westerdykella multispora with data available.

科学的研究の応用

Biomedical Applications of Gelatin Methacryloyl Hydrogels

Gelatin methacryloyl (GelMA) hydrogels have significant biomedical applications due to their biological properties and tunable physical characteristics. They closely resemble the properties of the native extracellular matrix (ECM), facilitating cell proliferation and spread in GelMA-based scaffolds. GelMA's versatility extends to microfabrication using various methodologies, aiding in tissue engineering for bone, cartilage, cardiac, and vascular tissues, among others. Besides tissue engineering, GelMA hydrogels are also used in cell research, signaling, drug and gene delivery, and bio-sensing (Yue et al., 2015).

Gelatin Nanoparticles in Biomedical Sciences

Gelatin nanoparticles (NPs) are employed extensively as drug and gene carriers for targeting ailments like cancer, tuberculosis, HIV infection, vasospasm, and restenosis. Their biocompatibility and biodegradability make them suitable for crossing the blood-brain barrier, marking them as a promising candidate for targeting brain disorders. In tissue engineering, gelatin is actively utilized for constructing 3D scaffolds for bio-artificial tissues and organ production (Yasmin et al., 2017).

Collagen and Gelatin Extraction from New Sources

Collagen and gelatin extraction from non-mammalian sources is growing in importance. These substances are used in food, photography, cosmetics, and pharmaceuticals based mainly on their gel-forming properties. Recent decades have seen a surge in studies focusing on their enzymatic hydrolysis for bioactive peptide production, with antimicrobial, antioxidant, or antihypertensive properties (Gómez-Guillén et al., 2011).

Versatile Applications in Biomedicine

Gelatin's cell-adhesive structure, high biocompatibility, biodegradability, and low immunogenicity make it an excellent candidate for developing biomaterials for tissue engineering and drug delivery. It can be formulated into nanoparticles, used as a porogen, adopted as a surface coating agent, and mixed with other biopolymers to form composite scaffolds (Su & Wang, 2015).

Ocular Tissue Engineering

Gelatin is extensively evaluated for ocular applications, serving as cell-sheet carriers, bio-adhesives, and bio-artificial grafts. Research into the modification of gelatin and its derivatives has prompted the development of various scaffolds suitable for ocular applications (Rose et al., 2014).

Gelatin-Based Therapeutics

Gelatin's cell-responsive properties and capacity to deliver biomolecules have made it widely used in regenerative medicine applications. Its applications include drug delivery systems, tissue engineering approaches, 3D/4D bioprinting ink, and organ-on-a-chip platforms. Advances in polymer chemistry and biofabrication techniques have expanded its application in diverse biomedical research areas (Echave et al., 2019).

Gelatin in Cancer Gene Therapy

Gelatin's biocompatibility and non-toxic nature have led to its use for delivering therapeutic genes to cancerous cells. Modified gelatin shows potential for safe and efficient systemic administration of therapeutic genes to solid tumors, a promising approach for gelatin-based cancer gene therapy (Nezhadi et al., 2009).

Synthesis and Activity of Gelastatin Analogues

Gelastatin A and B exhibit MMP-inhibitory activities. Synthetic analogues where the conjugated triene unit is replaced by the benzylidene group have shown comparable MMP-inhibitory activities, making them viable leads in MMP inhibitor research (Cho et al., 2002).

特性

製品名 |

Gelastatin A |

|---|---|

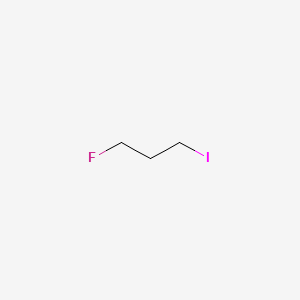

分子式 |

C14H16O4 |

分子量 |

248.27 g/mol |

IUPAC名 |

3-[(5E)-5-[(2E,4E)-hexa-2,4-dienylidene]-2-oxopyran-3-yl]propanoic acid |

InChI |

InChI=1S/C14H16O4/c1-2-3-4-5-6-11-9-12(7-8-13(15)16)14(17)18-10-11/h2-6,9H,7-8,10H2,1H3,(H,15,16)/b3-2+,5-4+,11-6+ |

InChIキー |

ACFXHMLFZGREFW-JCESNKCLSA-N |

異性体SMILES |

C/C=C/C=C/C=C\1/COC(=O)C(=C1)CCC(=O)O |

正規SMILES |

CC=CC=CC=C1COC(=O)C(=C1)CCC(=O)O |

同義語 |

gelastatin A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)

![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)

![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]adenosine](/img/structure/B1254133.png)

![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)